molecular formula C11H9N3O5 B11771890 2-(4-Methoxyphenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylic acid

2-(4-Methoxyphenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylic acid

Cat. No.: B11771890
M. Wt: 263.21 g/mol
InChI Key: AHZNBPSNBOVOHL-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylic acid: is a heterocyclic compound that belongs to the class of triazines Triazines are known for their diverse biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with an appropriate carboxylic acid derivative to yield the desired triazine compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the recovery and recycling of solvents and catalysts are crucial for cost-effective and environmentally friendly production.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield amine derivatives or other reduced forms.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic substitution reactions typically require catalysts like sulfuric acid (H2SO4) or aluminum chloride (AlCl3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

2-(4-Methoxyphenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methoxyphenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylic acid stands out due to its unique triazine core, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H9N3O5

Molecular Weight

263.21 g/mol

IUPAC Name

2-(4-methoxyphenyl)-3,5-dioxo-1,2,4-triazine-6-carboxylic acid

InChI

InChI=1S/C11H9N3O5/c1-19-7-4-2-6(3-5-7)14-11(18)12-9(15)8(13-14)10(16)17/h2-5H,1H3,(H,16,17)(H,12,15,18)

InChI Key

AHZNBPSNBOVOHL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)NC(=O)C(=N2)C(=O)O

Origin of Product

United States

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